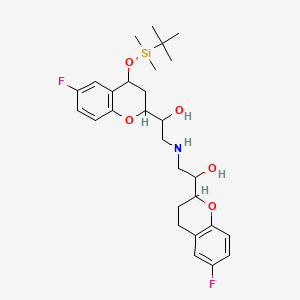
Risperidone Isoxazole-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risperidone Isoxazole-N-oxide is a derivative of risperidone, a well-known antipsychotic medication. This compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The molecular formula of this compound is C23H27FN4O3, and it has a molecular weight of 426.48 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are often carried out under mild conditions, using catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Risperidone Isoxazole-N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for a range of transformations, leading to the formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . Catalysts such as copper (I) and ruthenium (II) are often employed to facilitate cycloaddition reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Risperidone Isoxazole-N-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology and medicine, it serves as a tool for studying the pharmacological properties of risperidone derivatives and their interactions with biological targets .
Mechanism of Action
The mechanism of action of Risperidone Isoxazole-N-oxide is not fully understood, but it is believed to be similar to that of risperidone. Risperidone exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the symptoms of schizophrenia and other mood disorders . The isoxazole-N-oxide derivative may have similar molecular targets and pathways, although further research is needed to confirm this .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives and risperidone analogs. Examples of isoxazole derivatives include valdecoxib, an anti-inflammatory drug, and various substituted isoxazoles with antimicrobial, antiviral, and anticancer activities .
Uniqueness: this compound is unique due to its combination of the isoxazole ring with the pharmacologically active risperidone structure. This combination may confer distinct biological properties and potential therapeutic applications compared to other isoxazole derivatives and risperidone analogs .
Properties
CAS No. |
1391053-34-1 |
|---|---|
Molecular Formula |
C23H27FN4O3 |
Molecular Weight |
426.492 |
IUPAC Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI Key |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Synonyms |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


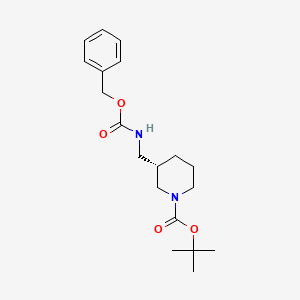

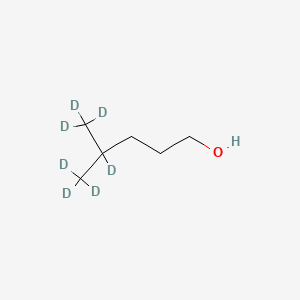

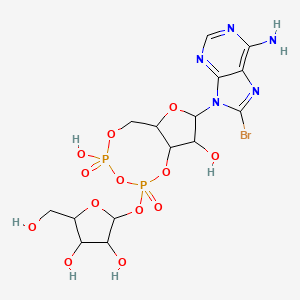
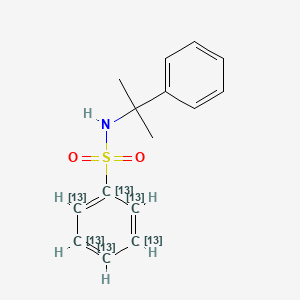
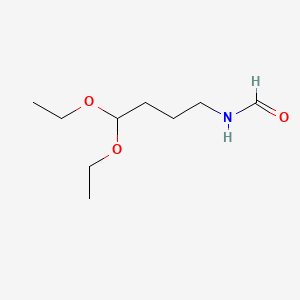
![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)
![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)
